N-benzyl-4-bromo-2-fluorobenzamide
Description
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Properties
IUPAC Name |
N-benzyl-4-bromo-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c15-11-6-7-12(13(16)8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZFVYKNOHAZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Halogenated Benzamide Chemistry and Its Research Significance
Halogenated benzamides are a class of organic compounds that have garnered considerable attention in medicinal chemistry and materials science. The introduction of halogen atoms into the benzamide (B126) scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation is a key tool for modulating the pharmacological profiles of potential drug candidates.
The benzamide functional group itself is a cornerstone in the design of bioactive molecules, with approximately 25% of the top-selling pharmaceuticals containing an amide linkage. chemicalbook.com The N-benzyl moiety further adds to the structural complexity and potential for specific interactions within biological systems. The combination of a brominated and fluorinated phenyl ring, an N-benzyl group, and a central amide linkage in N-benzyl-4-bromo-2-fluorobenzamide creates a unique electronic and steric profile. Research into related halogenated benzamides has revealed a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The specific placement of the bromine and fluorine atoms on the benzoyl ring can lead to differential activities and selectivities, a key area of investigation in contemporary drug discovery.
Strategic Importance of the N Benzyl 4 Bromo 2 Fluorobenzamide Scaffold for Molecular Innovation
The N-benzyl-4-bromo-2-fluorobenzamide scaffold serves as a versatile starting point for the development of novel molecules with tailored properties. Its strategic importance lies in the modifiable nature of its constituent parts, allowing for systematic exploration of structure-activity relationships.
The synthesis of this compound can be inferred from established methods for similar compounds. A common synthetic route involves the amidation reaction between 4-bromo-2-fluorobenzoic acid and benzylamine (B48309). This reaction is typically facilitated by a coupling agent. An alternative approach could involve the reaction of 4-bromo-2-fluorobenzoyl chloride with benzylamine.
A probable synthetic scheme is outlined below:
Starting Materials: 4-bromo-2-fluorobenzoic acid, Benzylamine Reaction Type: Amide coupling Product: this compound
The true value of this scaffold is realized in its potential for derivatization. For instance, research on N-benzylbenzamide derivatives has shown that they can act as potent tubulin polymerization inhibitors, a mechanism central to the action of many anticancer drugs. tcichemicals.com A study on novel N-benzylbenzamide derivatives revealed compounds with significant antiproliferative activities against various cancer cell lines, with IC50 values in the nanomolar range. tcichemicals.com These derivatives were also found to exhibit potent anti-vascular activity. tcichemicals.com
Furthermore, the core structure of this compound shares features with compounds investigated for other therapeutic applications. For example, derivatives of N-benzyl-2-acetamidopropionamide have been identified as highly potent anticonvulsants. aobchem.com The strategic placement of substituents on the benzyl (B1604629) and benzoyl rings is crucial for maximizing this activity. aobchem.com While direct biological data for this compound is not extensively published, the activities of its structural analogs strongly suggest its potential as a valuable scaffold for generating new therapeutic leads.
Current Research Trajectories and Future Investigative Imperatives for N Benzyl 4 Bromo 2 Fluorobenzamide
Strategic Approaches to the Core Benzamide Linkage Formation
The central challenge in synthesizing this compound lies in the efficient formation of the amide bond between the 4-bromo-2-fluorobenzoyl moiety and benzylamine (B48309). Various strategies have been developed to achieve this, primarily revolving around amidation reactions and N-alkylation techniques.
Amidation Reactions and Optimization Parameters for this compound Synthesis
The direct condensation of a carboxylic acid and an amine is a fundamental approach to amide bond formation. researchgate.net For the synthesis of this compound, this involves the reaction of 4-bromo-2-fluorobenzoic acid with benzylamine. However, this direct reaction often requires activation of the carboxylic acid to proceed efficiently. researchgate.net
Common activating agents include carbodiimides and phosphonium (B103445) salts. nih.gov One reported method for a similar compound, N-benzyl-4-bromobenzamide, involves the in situ generation of reactive phosphonium species from triphenylphosphine (B44618) and N-chlorophthalimide, which then activate the carboxylic acid for amidation. nih.gov This method, conducted at room temperature, has shown good to excellent yields for various benzamides. nih.gov
Optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Toluene is a commonly used solvent for such reactions. nih.govresearchgate.net
Temperature: While some methods proceed at room temperature nih.gov, others may require heating to achieve optimal conversion. researchgate.net
Catalyst: The use of a catalyst can accelerate the reaction. For instance, a method for synthesizing benzamides from benzoic acid and urea (B33335) utilizes boric acid as a catalyst. youtube.com
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting materials. youtube.comresearchgate.net
| Entry | Amine | Acid | Time (min) | Power (W) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzylamine | p-Chlorobenzoic acid | 5 | 100 | 98 |
| 2 | Benzylamine | p-Chlorobenzoic acid | 10 | 100 | 99 |
| 3 | Benzylamine | p-Chlorobenzoic acid | 15 | 100 | 99 |
This table demonstrates the optimization of reaction time for a similar benzamide synthesis, indicating that high yields can be achieved in a short duration under microwave irradiation. researchgate.net
N-alkylation Strategies for Benzamide Functionalization
An alternative to direct amidation is the N-alkylation of a pre-formed benzamide. This approach involves reacting a primary amide, in this case, 4-bromo-2-fluorobenzamide (B127740), with a benzyl halide or another benzylating agent.
Recent advancements in N-alkylation often employ transition metal catalysts. researchgate.netnih.govresearchgate.net For instance, palladium(II) pincer complexes have been shown to be effective catalysts for the N-alkylation of benzamides with alcohols, proceeding via a "borrowing hydrogen" mechanism. researchgate.netresearchgate.net This method is considered atom-economical as it produces water as the only byproduct. researchgate.net Cobalt nanoparticle-catalyzed N-alkylation of amides with alcohols has also been reported as an efficient protocol. nih.gov
The "borrowing hydrogen" strategy involves the temporary oxidation of the alcohol to an aldehyde, which then condenses with the amide. The resulting intermediate is then hydrogenated by the catalyst to yield the N-alkylated amide. nih.gov
Precursor Synthesis and Halogenation Techniques for the 4-Bromo-2-fluorobenzoyl Moiety
The synthesis of this compound relies on the availability of the key precursor, 4-bromo-2-fluorobenzoic acid, or its activated form, 4-bromo-2-fluorobenzoyl chloride.
The synthesis of 4-bromo-2-fluorobenzoic acid can be achieved through the bromination of 2-fluorobenzoic acid. sigmaaldrich.comsigmaaldrich.com 2-Fluorobenzoic acid itself is a commercially available compound. sigmaaldrich.comchemicalbook.comwikipedia.org
The conversion of 4-bromo-2-fluorobenzoic acid to the more reactive 4-bromo-2-fluorobenzoyl chloride is a crucial step for many amidation reactions. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride. prepchem.com The reaction with thionyl chloride is often performed under reflux conditions.
Exploration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several strategies can be employed to enhance its environmental sustainability.
One approach is the use of solvent-free or "neat" reaction conditions. tandfonline.comtandfonline.com For example, the N-benzoylation of amines has been successfully carried out using vinyl benzoate (B1203000) without a solvent, offering a clean and ecocompatible pathway. tandfonline.comtandfonline.com Another green strategy involves the use of recoverable and reusable catalysts, such as a Lewis acidic ionic liquid immobilized on diatomite earth, which has been used for the synthesis of benzamides under ultrasonic irradiation. researchgate.net This method offers advantages like low reaction times and a simple, high-yielding, and eco-friendly process. researchgate.net
The use of alcohols as alkylating agents in N-alkylation reactions, as seen in the "borrowing hydrogen" methodology, is also a green approach as it produces water as the only byproduct, enhancing the atom economy of the reaction. researchgate.netrsc.org
Chemoenzymatic and Biocatalytic Routes for this compound and Related Analogues (if applicable to research)
While specific research on chemoenzymatic routes for this compound is not extensively documented in the provided results, the broader field of benzamide synthesis has seen the application of biocatalysis. Enzymes, such as lipases, can be used to catalyze amide bond formation, often under mild conditions. researchgate.net
A one-pot, two-stage chemoenzymatic strategy has been developed for the synthesis of primary benzamides from benzyl alcohols, highlighting the potential for biocatalysis in this area. unimi.it Although traditional methods for benzamide synthesis can be limited by low atom economy and side reactions, chemoenzymatic approaches offer a more sustainable alternative. unimi.it
Process Intensification and Scale-Up Research Considerations for this compound Production
Scaling up the synthesis of this compound from a laboratory to an industrial scale requires careful consideration of process intensification strategies. Process intensification aims to develop smaller, safer, and more energy-efficient production processes.
For the synthesis of the precursor 4-bromo-2-fluorobenzoyl chloride, large-scale production utilizes controlled reactors with precise temperature and stirring control to maximize yield and purity. Monitoring techniques such as gas chromatography are employed to ensure product quality.
When considering the amidation step, flow chemistry presents a promising avenue for process intensification. A two-step flow amidation process has been developed for the synthesis of other amide derivatives, demonstrating the potential for efficient and controlled production. researchgate.net
Furthermore, the development of robust and recyclable catalysts is crucial for the economic viability of large-scale production. researchgate.net The reusability of a catalyst, such as the diatomite earth-supported ionic liquid, has been demonstrated for multiple reaction cycles, which is a key factor in sustainable industrial processes. researchgate.net
Chemical Reactivity Profiling of the Benzamide Moiety within the this compound Framework
The benzamide moiety is a central feature of the this compound structure, characterized by its robust nature. The amide bond is generally stable under many reaction conditions, which allows for extensive modifications at other positions of the molecule without affecting its integrity. However, under specific and typically harsh conditions, the amide bond can participate in reactions.
Forced hydrolysis, for instance, can be achieved by heating the compound in the presence of strong acids or bases, leading to the cleavage of the amide bond to yield 4-bromo-2-fluorobenzoic acid and benzylamine. The conditions for such a transformation must be carefully selected to avoid competing reactions at the halogenated sites.
Alternatively, the carbonyl group of the amide can be reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can transform the amide into the corresponding amine, N-(4-bromo-2-fluorobenzyl)benzylamine. This reaction proceeds via a complex mechanism involving the coordination of the aluminum species to the carbonyl oxygen, followed by hydride transfer.
Table 1: Reactivity of the Benzamide Moiety
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | Strong Acid/Base, Heat | 4-bromo-2-fluorobenzoic acid and benzylamine |
| Reduction | Lithium aluminum hydride (LiAlH₄) | N-(4-bromo-2-fluorobenzyl)benzylamine |
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center of N-benzyl-4-bromo-2-fluorobenzamidenih.gov
The carbon-bromine bond at the C4 position of the benzoyl ring is a prime site for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. nih.govbeilstein-journals.org
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutionsnih.gov
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov In the case of this compound, the bromine atom can be readily substituted with various aryl and heteroaryl groups. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or potassium phosphate. beilstein-journals.org The reaction is highly versatile due to the commercial availability and stability of a wide range of boronic acids and their esters. nih.gov This allows for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and materials science.
Table 2: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | N-benzyl-2-fluoro-4-phenylbenzamide |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | N-benzyl-2-fluoro-4-(4-methoxyphenyl)benzamide |
| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | N-benzyl-2-fluoro-4-(pyridin-3-yl)benzamide |
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. researchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. For this compound, this reaction provides a direct route to 4-alkynyl substituted derivatives. The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a highly valuable tool for the synthesis of conjugated enynes and other acetylene-containing molecules.
Table 3: Examples of Sonogashira Coupling Reactions
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | N-benzyl-2-fluoro-4-(phenylethynyl)benzamide |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | N-benzyl-2-fluoro-4-((trimethylsilyl)ethynyl)benzamide |
| 1-Hexyne | PdCl₂(dppf) | CuI | K₂CO₃ | N-benzyl-2-fluoro-4-(hex-1-yn-1-yl)benzamide |
Buchwald-Hartwig Amination for N-Substitutionnih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the construction of arylamines. nih.gov Applying this to this compound allows for the introduction of a variety of primary and secondary amines at the C4 position. The choice of palladium catalyst and ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. beilstein-journals.org
Table 4: Examples of Buchwald-Hartwig Amination Reactions
| Amine | Palladium Precatalyst | Ligand | Base | Product |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | N-benzyl-2-fluoro-4-morpholinobenzamide |
| Aniline | Pd(OAc)₂ | BINAP | NaOtBu | N-benzyl-2-fluoro-4-(phenylamino)benzamide |
| Diethylamine | G3-XPhos | XPhos | K₃PO₄ | N-benzyl-4-(diethylamino)-2-fluorobenzamide |
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Position of this compound
The fluorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent benzamide group. youtube.com In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The leaving group, in this case, the fluoride (B91410) ion, is then expelled to restore aromaticity. The rate of this reaction is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack. youtube.com A variety of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the fluorine atom.
Table 5: Examples of SNAr Reactions at the Fluorine Position
| Nucleophile | Base (if needed) | Product |
|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | - | N-benzyl-4-bromo-2-methoxybenzamide |
| Sodium thiophenoxide (NaSPh) | - | N-benzyl-4-bromo-2-(phenylthio)benzamide |
| Piperidine | K₂CO₃ | N-benzyl-4-bromo-2-(piperidin-1-yl)benzamide |
Electrophilic Aromatic Substitution Studies on the Aromatic Rings of this compound
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, but the reactivity of the two aromatic rings in this compound is significantly different. libretexts.orgmsu.edu
The benzoyl ring is highly deactivated towards electrophilic attack. It bears three substituents: a fluorine atom (weakly deactivating, ortho/para-directing), a bromine atom (deactivating, ortho/para-directing), and the N-benzylamido group (-CONH-benzyl), which is a meta-directing deactivator. The combined effect of these groups makes electrophilic substitution on this ring challenging and likely to require harsh conditions.
In contrast, the N-benzyl ring is activated towards electrophilic substitution. The nitrogen atom of the amide bond is connected to this ring via a methylene (B1212753) bridge (-CH₂-). The entire N-CH₂-Ph group is considered weakly activating and ortho/para-directing. Therefore, this ring is the more likely site for electrophilic attack. Standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at the ortho and para positions of this benzyl ring.
Table 6: Predicted Electrophilic Aromatic Substitution on the N-benzyl Ring
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-(4-nitrobenzyl)-4-bromo-2-fluorobenzamide and N-(2-nitrobenzyl)-4-bromo-2-fluorobenzamide |
| Bromination | Br₂, FeBr₃ | N-(4-bromobenzyl)-4-bromo-2-fluorobenzamide and N-(2-bromobenzyl)-4-bromo-2-fluorobenzamide |
Rational Design and Synthesis of this compound Analogues and Derivatives
The rational design of analogues and derivatives of this compound is a strategic process aimed at systematically modifying its chemical structure to enhance specific properties or to explore structure-activity relationships (SAR). This approach leverages the core scaffold of the parent molecule, which features three key regions for chemical modification: the substituted phenyl ring, the central amide linkage, and the N-benzyl group. Research into related benzamide structures indicates that modifications to these areas can significantly influence biological activity, including potential antimicrobial, anti-inflammatory, and anticonvulsant properties. nanobioletters.comnih.gov
The synthetic strategy for creating these derivatives typically revolves around established methods for amide formation. A common pathway involves the reaction of a substituted benzoic acid, such as 4-bromo-2-fluorobenzoic acid, with a corresponding amine. nanobioletters.com To facilitate this reaction, the carboxylic acid is often converted to a more reactive species, like an acid chloride, using reagents such as thionyl chloride. nanobioletters.com Alternatively, coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to directly form the amide bond from the carboxylic acid and amine. chemicalbook.com
Investigations into the synthesis of related compounds have demonstrated the versatility of this scaffold. For example, by substituting benzylamine with other amines, a diverse library of derivatives can be generated. The synthesis of N-benzyl-2-acetamidopropionamide derivatives has shown that the introduction of different heteroatom substituents can lead to highly potent anticonvulsant activities. nih.gov This highlights a key principle in the rational design of this compound analogues: the targeted placement of specific functional groups to interact with biological targets. nih.gov
Furthermore, the bromine atom on the phenyl ring is not only a crucial element for the observed biological activity but also serves as a synthetic handle for further derivatization through reactions like palladium-catalyzed cross-coupling. nih.gov This allows for the introduction of more complex molecular fragments, expanding the chemical space available for exploration.
The following table details several synthesized analogues of this compound, showcasing modifications at different positions of the molecule.
Table 1: Synthesized Analogues and Derivatives of this compound
| Compound Name | Structural Modification | Synthetic Approach | CAS Number | Molecular Formula |
| This compound | Parent Compound | Reaction of 4-bromo-2-fluorobenzoyl chloride with benzylamine. | 1016496-89-1 | C₁₄H₁₁BrFNO |
| 4-Bromo-2-fluoro-N-methylbenzamide | Benzyl group replaced with a methyl group. | Reaction of 4-bromo-2-fluorobenzoic acid with methylamine (B109427) hydrochloride using a coupling agent. chemicalbook.com | 749927-69-3 | C₈H₇BrFNO |
| N-benzyl-4-bromo-3-fluorobenzamide | Fluorine atom shifted from position 2 to 3. | Amide coupling between 4-bromo-3-fluorobenzoic acid and benzylamine. | 1282306-68-6 | C₁₄H₁₁BrFNO |
| N-benzyl-4-bromo-N-methylbenzamide | Methyl group added to the amide nitrogen. | N-methylation of N-benzyl-4-bromobenzamide. | 24694241 (CID) | C₁₅H₁₃BrFNO |
| N-(4-bromophenyl)-4-hydroxybenzamide | N-benzyl group replaced by a 4-bromophenyl group; 2-fluoro group replaced by a 4-hydroxy group. | General procedure for N-benzamide synthesis from 4-hydroxybenzoic acid and 4-bromoaniline. nanobioletters.com | - | C₁₃H₁₀BrNO₂ |
Detailed research into the synthesis of various benzamide derivatives provides a blueprint for creating novel analogues. In one study, a series of twelve N-benzamide compounds were synthesized to evaluate their antimicrobial activity. nanobioletters.com The general procedure involved reacting appropriately substituted benzoic acids with various amines. nanobioletters.com For instance, compound 5a in the study, N-(4-bromophenyl)-4-hydroxybenzamide, demonstrated significant activity against E. coli and B. subtilis. nanobioletters.com This underscores how altering the substituents on both the benzoic acid and the amine portions can lead to compounds with promising biological profiles.
Similarly, the synthesis of N-benzyl-2-acetamido-3-methoxypropionamide and its ethoxy analogue resulted in compounds with potent anticonvulsant effects, with activity comparable to the established drug phenytoin. nih.gov The study hypothesized that a key structural feature for this high activity was the placement of a small, substituted heteroatom moiety at a specific distance from the core structure. nih.gov Applying this design principle to this compound could involve introducing alkoxy or other heteroatom-containing groups onto the N-benzyl ring or as substituents on the benzoyl moiety to probe for enhanced biological responses.
The derivatization of the core structure is not limited to simple substitutions. More complex heterocyclic systems can be appended. For example, research has shown the synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles to create compounds with insecticidal activity. mdpi.com This involves a multi-step synthesis starting from a substituted benzoic acid, which is converted through esterification, cyanation, and reaction with hydroxylamine (B1172632) to form an amine oxime intermediate that is then used to construct the oxadiazole ring. mdpi.com Such advanced synthetic routes could be adapted to the this compound scaffold to generate derivatives with novel and potentially useful properties.
Advanced Spectroscopic and Diffraction Techniques for In Depth Structural and Conformational Research of N Benzyl 4 Bromo 2 Fluorobenzamide
Elucidation of Complex Molecular Structures and Conformational Dynamics via Multi-dimensional Nuclear Magnetic Resonance Spectroscopy
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone in elucidating the solution-state structure and conformational dynamics of N-benzyl-4-bromo-2-fluorobenzamide.
Expected Research Findings:
One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the protons and carbons. For instance, in a related compound, N-benzylbenzamide, the benzylic protons (CH₂) typically appear as a doublet around 4.65 ppm in CDCl₃, coupled to the amide proton. The aromatic protons would resonate in the region of 7.2-7.8 ppm. The presence of the electron-withdrawing fluorine and bromine atoms in this compound would be expected to shift the signals of the protons on the substituted benzene (B151609) ring further downfield.
Two-dimensional NMR techniques would be crucial for unambiguous signal assignment and for probing through-bond and through-space correlations:
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the benzyl (B1604629) and the 4-bromo-2-fluorobenzoyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons separated by two or three bonds. This would be instrumental in confirming the connectivity between the benzyl group and the benzamide (B126) fragment.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments would reveal through-space proximity between protons. This is particularly important for determining the preferred conformation around the amide bond and the relative orientation of the two aromatic rings. For instance, spatial correlations between the benzylic protons and the protons on the 2-fluorobenzoyl ring would indicate a specific rotational isomer.
Due to the restricted rotation around the amide C-N bond, it is possible that this compound exists as a mixture of cis and trans conformers in solution, which might be observable as separate sets of signals in the NMR spectra, especially at low temperatures.
Hypothetical ¹H NMR Data Table for this compound in CDCl₃:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| NH | 6.5 - 7.0 | Broad Singlet | - |
| Benzyl CH₂ | 4.6 - 4.7 | Doublet | 5 - 6 |
| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet | - |
| Aromatic (Substituted) | 7.4 - 7.8 | Multiplet | - |
Vibrational Spectroscopy (Infrared and Raman) for Analysis of Molecular Conformation and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy would provide valuable insights into the vibrational modes of the molecule, which are sensitive to its conformation and intermolecular interactions, particularly hydrogen bonding.
Expected Research Findings:
Amide Bands: The positions of the amide bands would be of central interest. The Amide I band (primarily C=O stretching) would be expected in the region of 1630-1680 cm⁻¹. Its exact position could indicate the extent of hydrogen bonding. The Amide II band (a mix of N-H in-plane bending and C-N stretching) would likely appear around 1520-1570 cm⁻¹. The N-H stretching vibration would be observed as a band in the 3200-3400 cm⁻¹ region. A broader band in this region would suggest intermolecular hydrogen bonding in the solid state.
Aromatic Vibrations: The spectra would show characteristic bands for the C-H stretching of the aromatic rings above 3000 cm⁻¹ and C=C stretching vibrations within the rings in the 1450-1600 cm⁻¹ range.
Halogen Vibrations: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range. The C-F stretching vibration would appear at higher frequencies, generally between 1000 and 1400 cm⁻¹.
By comparing the solid-state (FTIR) and solution-state spectra, information about conformational changes and the disruption of intermolecular hydrogen bonds upon dissolution could be inferred.
Hypothetical Vibrational Frequencies Data Table:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3200 - 3400 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Amide I (C=O Stretch) | 1630 - 1680 | IR, Raman |
| Amide II | 1520 - 1570 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-F Stretch | 1000 - 1400 | IR |
| C-Br Stretch | 500 - 650 | Raman |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound
High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) would be used to study its fragmentation pathways, providing further structural corroboration.
Expected Research Findings:
The exact mass of this compound (C₁₄H₁₁BrFNO) is 307.0008 g/mol . HRMS would be able to confirm this with high precision.
In an MS/MS experiment, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The fragmentation pattern would likely involve the cleavage of the amide bond and the benzylic C-N bond. Common fragmentation pathways for N-benzyl amides include:
Formation of the benzyl cation (C₇H₇⁺) at m/z 91.
Formation of the benzoyl cation or its substituted analogue. In this case, the 4-bromo-2-fluorobenzoyl cation (C₇H₃BrFO⁺) would be expected at m/z 205/207 (due to the isotopic pattern of bromine).
Loss of the benzyl group to form the protonated 4-bromo-2-fluorobenzamide (B127740).
The study of these fragmentation patterns would provide a "fingerprint" for the molecule and confirm the identity of its constituent parts.
Single Crystal X-ray Diffraction Studies for Precise Molecular Geometry and Supramolecular Assembly Characterization
Growing a suitable single crystal of this compound and analyzing it by X-ray diffraction would provide the most definitive structural information.
Expected Research Findings:
This technique would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's geometry in the solid state. Key findings would include:
Conformation: The planarity of the amide group and the torsion angles around the C-N bond would be determined, confirming the cis or trans conformation.
Intermolecular Interactions: The crystal packing would reveal how the molecules arrange themselves in the solid state. This would include the identification of any intermolecular hydrogen bonds (e.g., between the N-H of one molecule and the C=O of another), as well as other non-covalent interactions such as π-π stacking between the aromatic rings or halogen bonding involving the bromine atom.
Molecular Dimensions: Precise measurements of the C-Br, C-F, C=O, and C-N bond lengths would be obtained and could be compared with theoretical values.
For instance, a crystal structure of a related compound, N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide, has been reported, revealing the solid-state conformation and packing of a different N-benzyl bromo-substituted amide.
Chiroptical Spectroscopy for Stereochemical Research of this compound Analogues (if applicable)
This compound itself is not chiral. However, if chiral analogues were to be synthesized (for example, by introducing a chiral center in the benzyl group or by synthesizing atropisomers if rotation is sufficiently hindered), chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential.
Expected Research Findings:
Chiral Analogues: For a chiral analogue, CD spectroscopy would show characteristic positive or negative bands corresponding to the electronic transitions of the chromophores (the aromatic rings and the amide group) in the chiral environment.
Absolute Configuration: The experimental CD spectrum could be compared with a theoretically calculated spectrum for a known absolute configuration to determine the stereochemistry of the synthesized analogue.
Conformational Chirality: In the case of atropisomers, CD spectroscopy would be a powerful tool to study the conformational stability and the kinetics of racemization.
As the title compound is achiral, this section remains a hypothetical discussion of the potential for future research on its chiral derivatives.
Theoretical and Computational Chemistry Investigations of N Benzyl 4 Bromo 2 Fluorobenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine molecular orbitals, energy levels, and other key descriptors.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. For N-benzyl-4-bromo-2-fluorobenzamide, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and predict its ground-state properties. researchgate.net
These calculations yield important structural parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional view of the molecule. nih.gov Furthermore, DFT is used to predict vibrational frequencies, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.gov A comparison between calculated and experimental spectra helps in the definitive assignment of vibrational modes.
Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and susceptibility to electronic excitation. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.
Table 1: Hypothetical DFT-Predicted Properties for this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Measures molecular polarity |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar aromatic amides.
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for electronic structure determination. These calculations serve as a benchmark for DFT results and are particularly useful for studying systems where DFT may be less reliable. For this compound, ab initio calculations could be used to precisely determine properties like electron correlation energies and electric dipole moments, offering a deeper understanding of its electronic behavior.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations typically model a molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study its behavior over time in a more realistic environment, such as in a solvent like water. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape of this compound.
These simulations can reveal the preferred three-dimensional shapes (conformations) of the molecule and the energy barriers between them. Understanding the conformational flexibility is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a protein's binding site. MD simulations also provide insights into how solvent molecules arrange around the solute and how this solvation affects its structure and dynamics.
Prediction of Reaction Pathways and Transition States Involving this compound
Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. For this compound, such calculations could elucidate its synthetic pathways, for instance, the amide bond formation, or predict its metabolic fate by identifying likely sites of enzymatic attack and the associated energy barriers. Studies on similar molecules have shown that reaction mechanisms, such as intramolecular cyclization or rearrangement reactions, can be computationally investigated to understand the formation of complex heterocyclic structures. nih.gov
Ligand-Protein Docking and Molecular Modeling for Investigating Potential Biological Target Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action. For this compound, docking studies can be performed to identify potential biological targets, such as enzymes or receptors.
The process involves placing the 3D structure of the ligand into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. bond.edu.au The resulting docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. These insights can explain the structural basis for the molecule's biological activity and guide the design of more potent derivatives.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Interaction Type | Interacting Residue | Distance (Å) |
|---|---|---|
| Hydrogen Bond | ASP 150 (backbone) | 2.1 |
| Hydrogen Bond | LYS 33 (side chain) | 2.8 |
| Pi-Pi Stacking | PHE 80 (side chain) | 3.5 |
Note: This table is a hypothetical representation of potential interactions that could be identified through molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org By analyzing a set of this compound analogues with known activities, a QSAR model can be built.
This model correlates physicochemical or structural descriptors of the molecules (e.g., lipophilicity, electronic properties, steric parameters) with their observed biological effects. Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogues. rsc.org This allows for the rational design of compounds with potentially improved potency or other desired properties, prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
N Benzyl 4 Bromo 2 Fluorobenzamide As a Versatile Synthetic Intermediate and Chemical Scaffold in Complex Molecular Synthesis
Strategic Role in the Total Synthesis of Complex Natural Products and Designed Molecules
The utility of the 4-bromo-2-fluorobenzamide (B127740) core, the parent structure of N-benzyl-4-bromo-2-fluorobenzamide, is prominently highlighted in the synthesis of highly complex and biologically active designed molecules, particularly kinase inhibitors for therapeutic applications. The bromine atom serves as a critical functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.
For instance, the 4-bromo-2-fluorobenzamide moiety is a key intermediate in the synthesis of various potent enzyme inhibitors. Patents reveal its application in creating inhibitors for critical cellular targets like mTOR kinase, c-Met, and methionine adenosyltransferase 2A (MAT2A), which are implicated in diseases such as cancer and other proliferative disorders. epo.orggoogle.comgoogle.com In these syntheses, the bromo-substituted ring is typically coupled with other complex fragments, often heterocyclic in nature, via palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings.
A specific example demonstrating the strategic importance of this scaffold is in the rational design of anti-Chagas disease agents. Research into inhibitors for Trypanosoma cruzi CYP51, a crucial enzyme in the parasite's life cycle, led to the synthesis of complex molecules such as (S)-N-(3-(1H-Indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-bromo-2-fluorobenzamide. nih.gov The synthesis of this potent inhibitor relies on coupling 4-bromo-2-fluorobenzoic acid with a complex amine fragment, showcasing the scaffold's role in assembling targeted, high-value pharmaceutical compounds. nih.gov
Table 1: Examples of Designed Molecules Synthesized from 4-Bromo-2-fluorobenzamide Intermediates
| Target Molecule Class | Therapeutic Target | Synthetic Utility of Scaffold |
|---|---|---|
| Heteroaryl Compounds | mTOR/PI3K/Akt Kinase Pathway | Serves as a foundational fragment for building complex heteroaryl systems. epo.org |
| Nitrogen-containing Heterocycles | c-Met Kinase | The bromo-group acts as a key site for palladium-catalyzed cross-coupling. google.com |
| 2-Oxoquinazoline Derivatives | Methionine Adenosyltransferase 2A (MAT2A) | Used as a starting material for constructing the quinazoline (B50416) core. google.com |
Development of Novel Heterocyclic Systems Utilizing the this compound Scaffold
The this compound scaffold is ideally suited for the construction of novel heterocyclic systems, which are central structures in a vast number of pharmaceuticals. The presence of the ortho-fluoro and para-bromo substituents on the benzene (B151609) ring allows for selective and sequential chemical modifications, making it a powerful tool for building complex ring systems.
The bromine atom, in particular, is a linchpin for modern synthetic chemistry, enabling palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. This is a common strategy for synthesizing fused and substituted heterocycles. For example, in the development of c-Met kinase inhibitors, the 4-bromo-2-fluorobenzamide core is used to prepare advanced triazolopyridazine derivatives. google.com Similarly, it is a precursor in the synthesis of 2-oxoquinazoline derivatives, where the bromo group facilitates coupling with boronic acids or other organometallic reagents to build the final heterocyclic product. google.com
The general synthetic pathway often involves an initial coupling reaction at the bromine site, followed by a potential intramolecular cyclization or further functionalization that may involve the amide nitrogen or the ortho-fluorine atom under specific conditions. This versatility allows chemists to generate a wide array of heterocyclic structures from a single, readily available intermediate.
Table 2: Heterocyclic Systems Derived from the 4-Bromo-2-fluorobenzamide Core
| Precursor | Reaction Type | Resulting Heterocyclic System |
|---|---|---|
| 4-Bromo-2-fluorobenzamide | Palladium-catalyzed cross-coupling | Triazolopyridazines google.com |
| 4-Bromo-2-fluorobenzamide | Suzuki coupling, cyclization | 2-Oxoquinazolines google.com |
Application in Materials Science Research for Functional Polymers or Organic Frameworks
While the structural motifs present in this compound, such as fluorinated aromatic rings and amide linkages, are of significant interest in materials science for creating thermally stable polymers and functional organic frameworks, a review of the available scientific literature and patent databases did not reveal specific applications of this particular compound in the development of functional polymers or organic frameworks. The field of materials science often leverages such halogenated and amide-containing monomers for their unique electronic properties and potential for forming hydrogen-bonded networks, but research has not yet been published detailing the use of this compound for these purposes.
Utility in Combinatorial Chemistry and Library Synthesis for Research Collections
The this compound scaffold is an excellent candidate for use in combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. Its value lies in the ability to introduce multiple points of diversity in a systematic and efficient manner, which is the cornerstone of library synthesis.
The reactive bromine atom is the primary site for diversification. Using parallel synthesis techniques, this position can be subjected to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to introduce a vast array of different chemical groups. This allows for the rapid generation of a large library of analogs where the substituent at the 4-position of the benzamide (B126) ring is varied.
Furthermore, the N-benzyl group can be replaced with a multitude of other primary or secondary amines during the initial synthesis of the amide bond, providing a second point of diversity. This dual approach enables the creation of extensive libraries of related compounds from a common 4-bromo-2-fluorobenzoic acid precursor. These libraries are invaluable resources in drug discovery, allowing researchers to screen for molecules with specific biological activities, such as the kinase inhibitors mentioned previously. google.comgoogle.com The systematic variation of substituents helps in establishing structure-activity relationships (SAR) to optimize lead compounds.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-bromo-2-fluorobenzamide |
| 4-bromo-2-fluorobenzoic acid |
| (S)-N-(3-(1H-Indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-bromo-2-fluorobenzamide |
| 4-bromo-2-fluorobenzonitrile |
| 4-bromo-2-fluorobenzenesulfonyl chloride |
| 4-aminopyridine |
| cyclopropylboronic acid |
| l,r-bis(diphenylphosphino)ferrocene dichloropalladium (II) |
| potassium carbonate |
Interdisciplinary Research Perspectives and Future Scholarly Endeavors for N Benzyl 4 Bromo 2 Fluorobenzamide
Emerging Methodologies for Enhanced Synthesis and Targeted Functionalization of N-benzyl-4-bromo-2-fluorobenzamide
The synthesis of this compound, while not extensively documented, can be envisioned through modern synthetic strategies that offer high efficiency and regioselectivity. The core structure, a substituted benzamide (B126), is a common motif in medicinal chemistry and materials science. mdpi.com
Synthesis: The primary route to this compound likely involves the coupling of 4-bromo-2-fluorobenzoic acid with benzylamine (B48309). Advances in amide bond formation can be leveraged to enhance this process. For instance, the use of novel coupling reagents with improved efficiency and milder reaction conditions can increase yields and reduce byproducts. An alternative approach could be the reaction of 4-bromo-2-fluorobenzoyl chloride with benzylamine, a standard method for which new catalytic systems are continuously being developed. acs.org A greener approach could involve the direct amidation of 4-bromo-2-fluorobenzoic acid and benzylamine using catalysts like boronic acids. mdpi.com
Targeted Functionalization: The this compound scaffold presents multiple sites for targeted functionalization. The bromine atom is a particularly attractive handle for post-synthetic modification via cross-coupling reactions such as Suzuki, Heck, and Sonogashira, allowing for the introduction of a wide variety of substituents. researchgate.net Regioselective bromination techniques, potentially using reagents like N-bromosuccinimide under specific conditions, could be explored to introduce additional bromine atoms at specific positions on the aromatic rings if desired. researchgate.netresearchgate.netnih.gov Furthermore, methods for the late-stage fluorination of aromatic systems could be adapted to introduce fluorine atoms into the benzyl (B1604629) ring, offering a way to fine-tune the electronic properties of the molecule. sciencedaily.com
| Potential Synthetic Strategy | Key Features | Relevant Research Areas |
| Amide coupling of 4-bromo-2-fluorobenzoic acid and benzylamine | Use of advanced coupling reagents for high efficiency. | Medicinal Chemistry, Process Chemistry |
| Acyl chloride route | A robust and well-established method. | Organic Synthesis |
| Catalytic direct amidation | Greener synthesis with higher atom economy. | Green Chemistry, Catalysis |
| Cross-coupling reactions (e.g., Suzuki, Heck) | Versatile functionalization at the bromine position. | Organometallic Chemistry, Materials Science |
| Regioselective halogenation | Introduction of additional halogens for further modification. | Synthetic Methodology |
Advanced Computational Approaches for Predicting Novel Reactivity and Interactions
Computational chemistry offers powerful tools to predict the behavior of this compound, guiding experimental work and providing insights into its properties. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly relevant.
DFT Studies: DFT calculations can be employed to understand the electronic structure, conformational preferences, and reactivity of the molecule. tandfonline.comtandfonline.com For instance, DFT can predict the most stable conformation of the amide bond and the rotational barriers around the aryl-carbonyl and N-benzyl bonds. researchgate.net Such studies can also elucidate the impact of the fluorine and bromine substituents on the electron distribution and reactivity of the aromatic rings. eurekaselect.comchemrxiv.org The calculation of molecular electrostatic potential (MEP) maps can identify regions susceptible to electrophilic or nucleophilic attack, guiding functionalization strategies. tandfonline.com Furthermore, DFT can be used to model reaction mechanisms, such as those for its synthesis or subsequent functionalization, helping to optimize reaction conditions. researchgate.netnih.govrsc.org
Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments. nih.govyoutube.com For example, simulations in various solvents can predict its solubility and aggregation behavior. When considering potential biological applications, MD simulations can be used to model the interaction of the compound with a target protein, predicting binding modes and affinities. nih.govnih.govacs.org This is particularly valuable for designing derivatives with improved biological activity. The use of benzene (B151609) probes in MD simulations has also been shown to reveal novel binding sites on proteins that could be targeted by ligands like this compound. acs.org
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, conformational stability, reactivity indices, reaction mechanisms. | Guiding synthesis and functionalization, understanding electronic properties. |
| Molecular Dynamics (MD) | Solvation behavior, binding modes with biomolecules, conformational dynamics. | Drug design, materials science, understanding intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. | Predicting sites for chemical reactions. |
Exploration of this compound in Supramolecular Chemistry and Self-Assembly Research
The structure of this compound contains several features that make it a promising candidate for studies in supramolecular chemistry and self-assembly. These include the amide group, capable of forming strong hydrogen bonds, and the halogen atoms, which can participate in halogen bonding.
The amide functionality is a well-known motif for directing the self-assembly of molecules into ordered structures through hydrogen bonding. tue.nlnih.govnih.gov In the solid state, this compound is likely to form hydrogen-bonded chains or dimers. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) within the amide group provides the basis for robust and directional interactions. The planarity of the amide bond also contributes to the formation of well-organized assemblies. researchgate.net
The bromine and fluorine atoms introduce the possibility of halogen bonding, a non-covalent interaction that is increasingly being used as a tool in crystal engineering and materials science. rsc.orgacs.org The bromine atom, in particular, can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules. nih.gov This could lead to the formation of unique supramolecular architectures that would not be accessible through hydrogen bonding alone. The interplay between hydrogen and halogen bonding could result in complex and interesting self-assembled structures. nih.gov
Integration of this compound in Chemical Biology Tool Development for Mechanistic Studies
The benzamide scaffold is present in many biologically active molecules, and this compound could serve as a starting point for the development of chemical biology tools. mdpi.comresearchgate.net Such tools are invaluable for probing biological processes and elucidating the mechanisms of action of drugs. mdpi.comnih.gov
One potential application is in the development of enzyme inhibitors. The N-benzylbenzamide core has been identified in inhibitors of various enzymes, including Aurora kinase A. researchgate.net By modifying the substituents on the aromatic rings, it may be possible to design selective inhibitors for a range of targets. For example, halogenated benzamides have been investigated as ligands for dopamine (B1211576) receptors. nih.gov The bromine atom could also be used to attach a reactive group for covalent labeling of a target protein or a reporter tag for visualization.
Furthermore, this compound could be developed into a molecular probe. nih.govrsc.org The fluorine atom could be replaced with a radioactive fluorine-18 (B77423) isotope for use in positron emission tomography (PET) imaging. nih.gov The modular nature of the molecule allows for the straightforward incorporation of fluorophores or biotin (B1667282) tags to facilitate detection in biological systems. Such probes could be used to study drug-target engagement, cellular localization, and other important biological questions.
Unaddressed Research Questions and Identification of Key Future Research Directions
Given that this compound is a relatively unexplored compound, there are numerous unaddressed research questions and exciting future directions to pursue.
Key Unaddressed Questions:
What are the precise three-dimensional structure and conformational dynamics of this compound in the solid state and in solution?
What is the full extent of its reactivity, particularly with respect to the bromine and fluorine substituents?
What are the key intermolecular interactions that govern its self-assembly, and can they be controlled to form specific supramolecular structures?
Does this compound exhibit any inherent biological activity, and if so, what are its molecular targets?
Future Research Directions:
Systematic Synthetic Exploration: A comprehensive investigation into the synthesis of a library of derivatives of this compound with modifications at various positions. This would provide a rich dataset for structure-activity relationship (SAR) studies. nih.gov
In-depth Biophysical Characterization: Detailed studies using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to fully characterize its structural and dynamic properties.
Exploration of Supramolecular Behavior: A systematic study of its self-assembly in different solvents and on various surfaces to explore its potential in materials science, for example, in the formation of gels or liquid crystals.
High-Throughput Biological Screening: Screening of this compound and its derivatives against a wide range of biological targets to identify potential therapeutic applications.
Development as a Chemical Probe: Leveraging its chemical handles to develop it into a versatile tool for chemical biology research, including the synthesis of fluorescent and radiolabeled analogs.
The exploration of this compound and its analogs holds significant promise for advancing our understanding of fundamental chemical principles and for the development of new functional molecules with applications in medicine and materials science.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-benzyl-4-bromo-2-fluorobenzamide, and how can intermediates be characterized?
- Methodology : Start with 4-bromo-2-fluorobenzoic acid as a precursor. Use coupling reagents like EDCI/HOBt to form the amide bond with benzylamine. Key intermediates (e.g., 4-bromo-2-fluorobenzaldehyde or brominated benzylamines) can be synthesized via nucleophilic substitution or halogenation .
- Characterization : Confirm intermediates via /-NMR (e.g., distinguishing aromatic protons at δ 7.2–8.1 ppm for fluorinated/brominated positions) and LC-MS (molecular ion peak at m/z 336.1 for the parent compound). Monitor purity by HPLC (C18 column, acetonitrile/water gradient) .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Refinement : Use SHELXL (via Olex2 interface) for small-molecule refinement. Address disordered bromine/fluorine atoms by applying ISOR and DELU restraints. Validate with R1 < 5% and wR2 < 12% .
- Data Contradictions : If thermal parameters (Ueq) for bromine exceed 0.1 Ų, re-examine data collection (e.g., crystal decay during synchrotron exposure) or apply TWIN/BASF commands for twinned crystals .
Advanced Research Questions
Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected NOE correlations or splitting patterns) in fluorinated/brominated benzamides?
- Case Study : For unexpected -NMR splitting (e.g., doublets instead of singlets), verify solvent effects (CDCl3 vs. DMSO-d6) or conformational rigidity via DFT calculations (Gaussian09, B3LYP/6-31G*). Compare computed vs. experimental - coupling constants .
- Mitigation : Use variable-temperature NMR to identify dynamic effects (e.g., hindered rotation of the benzyl group) .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Approach : Perform molecular docking (AutoDock Vina) against targets like kinase enzymes. Parameterize halogen bonds using Merck Molecular Force Field (MMFF94). Validate with in vitro assays (IC50 measurements) .
- Data Interpretation : If in silico predictions contradict experimental IC50 values (e.g., nM vs. µM), re-evaluate protonation states (Epik, Schrödinger) or solvation models .
Q. What analytical techniques differentiate regioisomeric impurities (e.g., 3-bromo vs. 4-bromo substitution) in synthetic batches?
- Workflow : Combine HRMS (mass accuracy < 3 ppm) with 2D NMR (HSQC/HMBC). For example, -F coupling (~245 Hz for ortho-F) vs. -Br coupling (~40 Hz) resolves positional ambiguity .
- Troubleshooting : If LC-MS co-elutes isomers, switch to chiral columns (Chiralpak IA) or use ion-mobility MS .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
